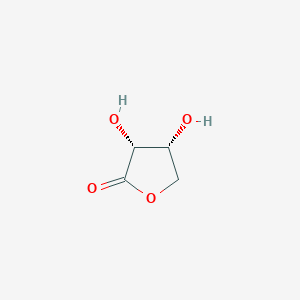

D-エリスロノラクトン

説明

Erythrono-1, 4-lactone, also known as erythronate g-lactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Erythrono-1, 4-lactone is very soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, erythrono-1, 4-lactone is primarily located in the cytoplasm.

Erythrono-1,4-lactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4R-diastereomer). It is a butan-4-olide and a diol.

科学的研究の応用

ビタミンB6類似体の合成

D-エリスロノラクトンは、ビタミンB6類似体の生合成に用いられます。この化合物は、ビタミンB6の一種であるピリドキシン形成における前駆体として役立ちます。 このプロセスには、2つの非環状前駆体、1-デオキシ-D-キシロースと4-ヒドロキシ-L-スレオニンの結合が含まれます .

医薬品合成

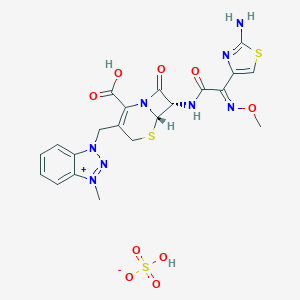

薬理学において、D-エリスロノラクトンは、さまざまな薬物の合成における重要な中間体です。ホルモン、抗菌薬、抗癌薬、抗ウイルス薬の製造に使用されてきました。 キラルシンソンの役割により、薬物開発において重要な、エナンチオマー的に純粋な化合物を生成することができます .

生化学研究

生化学的に、D-エリスロノラクトンは、金属インプラントの研究において役割を果たします。 金属合金に静菌性表面を形成することに関与しており、生体適合性が高く、細菌付着が少ない医療用インプラントの開発において重要です .

化学合成

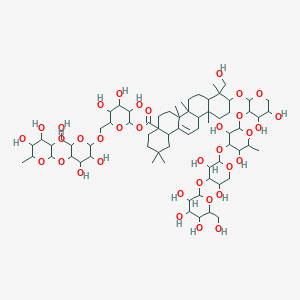

D-エリスロノラクトンは、化学合成における汎用性の高いC4ビルディングユニットです。アノン・ムリカタ由来の天然アセトゲニンであるエピ-ムリカタシンの両方のエナンチオマーを効率的に合成するために用いられてきました。 これは、ジアステレオ異性体およびエナンチオマーの純度が高い複雑な有機分子を生成する際の有用性を示しています .

農業用途

入手可能な文献では、D-エリスロノラクトンの農業における特定の用途は直接言及されていませんが、ロイコトリエンなどの天然物類似体の合成における前駆体としての役割から、植物の成長または防御機構を調節する可能性のある農薬を開発するための潜在的な用途が示唆されています .

工業用途

工業的には、D-エリスロノラクトンは、天然物の合成のためのキラルシンソンとして使用できます。 その特性により、製造プロセスで使用されるものや、さまざまな製品の添加剤など、工業的に関連する化合物の類似体を生成するのに適しています .

作用機序

Target of Action

D-Erythronolactone, also known as (3R,4R)-3,4-Dihydroxydihydrofuran-2(3H)-one or d-erythrono-1,4-lactone, is a chiral synthon used for the synthesis of certain natural products . The primary targets of D-Erythronolactone are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.

Mode of Action

The mode of action of D-Erythronolactone involves its use as a building unit in the synthesis of both enantiomers of epi-muricatacin . The reaction sequence for the introduction of the two different side chains is exchangeable, allowing for the synthesis of both enantiomers of the target molecule from one chiral precursor .

Biochemical Pathways

It’s known that d-erythronolactone is used in the synthesis of certain natural products , which suggests it may play a role in various biochemical pathways related to these compounds.

Result of Action

Its role in the synthesis of both enantiomers of epi-muricatacin suggests it may have significant effects at the molecular level .

特性

IUPAC Name |

(3R,4R)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935493 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15667-21-7, 17675-99-9 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

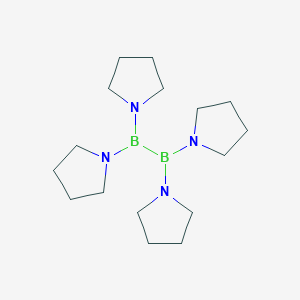

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-Erythronolactone?

A1: D-Erythronolactone has the molecular formula C4H6O4 and a molecular weight of 118.09 g/mol.

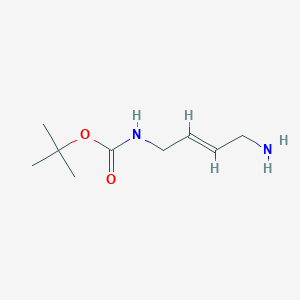

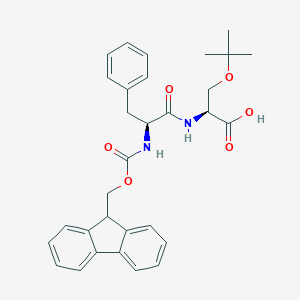

Q2: What is the structure of D-Erythronolactone?

A2: D-Erythronolactone is a four-carbon lactone (cyclic ester) with a hydroxyl group at the C2 and C3 positions.

Q3: Are there any spectroscopic data available for D-Erythronolactone?

A3: While specific spectroscopic data is not extensively discussed in the provided abstracts, common characterization techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are frequently mentioned. For instance, X-ray crystallography was used to confirm the relative configuration of tert-butyl 2-deoxy-4,5-O-isopropylidene-D-gluconate, a derivative synthesized using D-Erythronolactone as a starting material [].

Q4: Why is D-Erythronolactone considered a valuable starting material in organic synthesis?

A4: Its simple structure, inherent chirality, and multiple reactive sites make D-Erythronolactone a versatile building block. It allows for the introduction of stereochemical complexity and functional group diversity in synthesized molecules.

Q5: Can you provide some examples of how D-Erythronolactone is used in the synthesis of complex molecules?

A5: D-Erythronolactone serves as a key starting material for synthesizing various compounds, including:

- (-)-Swainsonine and (-)-8-epi-swainsonine: These were synthesized using D-Erythronolactone-derived enantiopure α,β-dialkoxy N-tert-butanesulfinylimines, employing allenylzinc or allenyl lithio cyanocuprate reagents [].

- Kedarcidin chromophore: An enantioselective synthesis of its proposed structure was achieved starting from 2,3-O-isopropylidene-D-erythronolactone [].

- Both enantiomers of endo-brevicomin and its 7-vinyl analogues: These were successfully synthesized using D-Erythronolactone and 2,3-O-isopropylidene-L-erythrose [, ].

- Thiazole analogues of the immunosuppressive agent (1R,2S,3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole: The synthesis involved condensation reactions of metallated thiazoles with D-Erythronolactone derivatives [].

- Optically Pure Methyl D-erythro-2,3-dihydroxybutanoate: Synthesized from D-Erythronolactone through a two-step process involving lactone ring-opening and reductive debromination [].

Q6: Are there any specific reactions where D-Erythronolactone displays unique reactivity?

A6: Yes, one interesting example is its reaction with hydriodic acid. Unlike other aldonolactones that predominantly yield γ-alkanolactones, D-Erythronolactone uniquely produces 3-iodo-n-butanoic acid [].

Q7: How does the stereochemistry of D-Erythronolactone influence its reactivity and the stereochemical outcome of reactions?

A7: The chiral centers in D-Erythronolactone direct the approach of reagents, often leading to diastereoselective transformations. This is evident in the synthesis of compounds like (-)-swainsonine [] and epi-muricatacin [], where high diastereoselectivity is achieved.

Q8: Are there instances where achieving high stereoselectivity with D-Erythronolactone-based reactions poses a challenge?

A8: Yes, certain reactions may not exhibit inherent high stereoselectivity. For example, in the preparation of intermediates for fluorinated lignans, the conjugate addition of 3-Fluorofuran-2(5H)-one, derived from D-Erythronolactone, with arene-carboxaldehyde dithioacetals resulted in a mixture of diastereoisomers [].

Q9: Does D-Erythronolactone itself possess any known biological activity?

A9: While D-Erythronolactone itself may not have potent direct biological activity, its derivatives exhibit interesting properties. For example, eritadenine, synthesized from D-Erythronolactone, displays hypocholesterolemic effects [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)